molecular formula C16H18N2OS B14906486 2-benzylsulfanyl-N-(pyridin-2-ylmethyl)propanamide

2-benzylsulfanyl-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B14906486
M. Wt: 286.4 g/mol
InChI Key: BGDWDIGSBGFSPY-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(pyridin-2-ylmethyl)propanamide is an organic compound that features a benzylthio group attached to a propanamide backbone, with a pyridin-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-N-(pyridin-2-ylmethyl)propanamide typically involves the following steps:

    Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylthiol.

    Amidation Reaction: The benzylthiol is then reacted with 2-(pyridin-2-ylmethyl)propanoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzylthio derivatives.

Scientific Research Applications

2-(Benzylthio)-N-(pyridin-2-ylmethyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may be exploited in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-N-(pyridin-2-ylmethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylthio group can participate in redox reactions, while the pyridin-2-ylmethyl group can engage in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)acetamide: Lacks the pyridin-2-ylmethyl group, making it less versatile in terms of interactions.

    N-(Pyridin-2-ylmethyl)propanamide: Lacks the benzylthio group, reducing its potential for redox reactions.

Uniqueness

2-(Benzylthio)-N-(pyridin-2-ylmethyl)propanamide is unique due to the presence of both the benzylthio and pyridin-2-ylmethyl groups, which confer a combination of redox activity and potential for diverse interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

2-benzylsulfanyl-N-(pyridin-2-ylmethyl)propanamide

InChI

InChI=1S/C16H18N2OS/c1-13(20-12-14-7-3-2-4-8-14)16(19)18-11-15-9-5-6-10-17-15/h2-10,13H,11-12H2,1H3,(H,18,19)

InChI Key

BGDWDIGSBGFSPY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=CC=N1)SCC2=CC=CC=C2

Origin of Product

United States

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